N-(2-chlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide

Description

X-ray Crystallographic Analysis of Molecular Geometry

X-ray crystallographic studies on quinoline-4-carboxamide derivatives reveal important insights into their molecular geometry. Although specific crystallographic data for N-(2-chlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide is limited, analogous compounds in this class typically exhibit a planar quinoline moiety with slight deviations due to substituent effects. For example, related quinoline carboxamide derivatives show that the quinoline ring system is mostly planar, but the pyridine ring can exhibit slight puckering. The amide nitrogen often adopts a pyramidal geometry rather than being strictly planar, affecting the overall molecular conformation and intermolecular interactions such as hydrogen bonding.

These structural features influence the compound's physicochemical properties and biological activity. The presence of the 2-chlorophenyl substituent on the amide nitrogen can introduce steric and electronic effects that modulate molecular packing and solubility. Crystallographic data also enable Hirshfeld surface analysis to characterize intermolecular contacts and lattice energies, which are critical for understanding solid-state behavior and formulation properties.

Comparative Analysis with Related Quinoline-4-carboxamide Derivatives

Quinoline-4-carboxamide derivatives have been extensively studied for their pharmacological potential, including anticancer, antimalarial, and antimicrobial activities. Structural variations at the 2-, 6-, and amide nitrogen positions significantly impact their biological profiles.

Research on related quinoline-4-carboxamide derivatives has identified compounds with potent antimalarial activity, such as those optimized for oral bioavailability and metabolic stability. Additionally, quinoline and quinolone carboxamides have been reviewed for their anticancer activities, with structure-activity relationships highlighting the importance of substitutions on the quinoline ring and amide nitrogen for topoisomerase inhibition and kinase targeting.

The compound under discussion, with a 2-chlorophenyl amide substituent and methyl and phenyl groups on the quinoline core, likely shares similar pharmacological potential, although specific bioactivity data for this exact molecule are not widely reported. Its structural features suggest it could be a candidate for further medicinal chemistry exploration, particularly in anticancer or antimicrobial drug development.

Data Table: Key Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular formula | C23H17ClN2O |

| Average molecular mass | 372.852 g/mol |

| Monoisotopic mass | 372.102941 g/mol |

| ChemSpider ID | 1488297 |

| Functional groups | Quinoline, carboxamide, chloroaryl, methyl, phenyl |

| Structural features | Quinoline core with 2-phenyl, 6-methyl substituents; amide N-substituted with 2-chlorophenyl |

Illustrative Structural Diagram

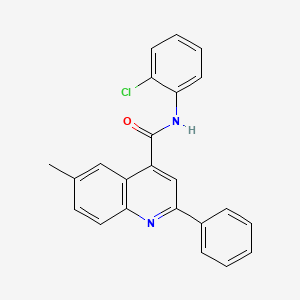

A schematic representation of this compound would show:

- The quinoline bicyclic system with numbering indicating the 2-phenyl and 6-methyl substituents.

- The carboxamide group at position 4.

- The amide nitrogen bonded to a 2-chlorophenyl ring, illustrating the chlorine atom ortho to the amide linkage.

(As images cannot be embedded here, such a structure can be generated using cheminformatics tools based on the molecular formula and IUPAC name.)

Properties

Molecular Formula |

C23H17ClN2O |

|---|---|

Molecular Weight |

372.8 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide |

InChI |

InChI=1S/C23H17ClN2O/c1-15-11-12-20-17(13-15)18(14-22(25-20)16-7-3-2-4-8-16)23(27)26-21-10-6-5-9-19(21)24/h2-14H,1H3,(H,26,27) |

InChI Key |

MDNIAXIFTCBVHM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the substituents. The process may involve:

Friedländer Synthesis: This method involves the condensation of aniline derivatives with ketones in the presence of a Lewis acid catalyst to form the quinoline core.

Substitution Reactions: Introduction of the 2-chlorophenyl and 2-phenyl groups can be achieved through nucleophilic aromatic substitution reactions.

Amidation: The carboxamide group is introduced through an amidation reaction, where the carboxylic acid derivative of the quinoline is reacted with an amine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding quinoline N-oxides.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products:

Oxidation Products: Quinoline N-oxides.

Reduction Products: Amino derivatives.

Substitution Products: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Antiplasmodial Activity

Recent studies have highlighted the antiplasmodial effects of quinoline-4-carboxamide derivatives, including N-(2-chlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide. Research indicates that these compounds exhibit moderate potency against Plasmodium falciparum, the causative agent of malaria. For instance, a derivative from this series demonstrated an EC50 value of 120 nM, with subsequent optimization leading to compounds with low nanomolar in vitro potency and excellent oral efficacy in P. berghei mouse models .

Key Findings:

- Mechanism of Action : The primary mechanism involves the inhibition of translation elongation factor 2 (PfEF2), which is critical for protein synthesis in the malaria parasite .

- Pharmacokinetics : Compounds derived from this series showed favorable pharmacokinetic profiles, with one candidate progressing to preclinical development due to its efficacy and selectivity .

Anticancer Properties

This compound has also been investigated for its potential as an anticancer agent. Quinoline derivatives are known to inhibit histone deacetylases (HDACs), which play a significant role in cancer progression. Studies have shown that modifications in the quinoline structure can enhance their anticancer activity by targeting various cancer cell lines.

Case Studies:

- Inhibition of HDACs : A study identified that derivatives with a similar structure exhibited potent HDAC inhibition, leading to reduced proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer) .

- Molecular Docking Studies : Molecular docking simulations have demonstrated that these compounds effectively bind to key targets involved in cancer cell signaling pathways, suggesting a mechanism for their anticancer effects .

Antibacterial Activity

The antibacterial properties of this compound are also noteworthy. Research indicates that this compound exhibits activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.

Research Insights:

- Activity Against Bacteria : Studies have reported significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with structural modifications enhancing efficacy .

- Mechanism of Action : The compound's mechanism may involve the inhibition of specific enzymes or receptors that are crucial for bacterial survival and replication.

Summary Table of Applications

| Application | Activity Type | Key Findings |

|---|---|---|

| Antiplasmodial | Moderate potency | Inhibits PfEF2; effective in P. berghei model |

| Anticancer | HDAC inhibition | Reduces proliferation in breast and colon cancer cells |

| Antibacterial | Effective against bacteria | Significant activity against S. aureus and E. coli |

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases or interact with DNA, affecting gene expression. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinolinecarboxamide Derivatives

N-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-2-(4-fluorophenyl)-N-methyl-4-quinolinecarboxamide ()

- Core Structure: Shares the quinolinecarboxamide backbone.

- Substituents :

- 2-(4-Fluorophenyl) vs. 2-phenyl in the target compound.

- Benzodioxinmethyl and N-methyl groups vs. N-(2-chlorophenyl) and 6-methyl in the target.

- Key Differences : The fluorophenyl group may enhance electronegativity and membrane permeability compared to the target’s phenyl group. The benzodioxin moiety could improve solubility but introduces steric bulk.

4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate ()

- Core Structure: Dihydroquinoline with a carboxylate ester.

- Substituents : Multiple functional groups (cyclopropyl, fluoro, sulfonamido) introduce complexity.

- Key Differences: The dihydroquinoline core and ester group contrast with the fully aromatic quinoline and carboxamide in the target. These modifications likely alter pharmacokinetic profiles, such as metabolic stability.

N-(4-chlorophenyl)-6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5-cyano-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide ()

- Core Structure: Pyridine-carboxamide vs. quinoline-carboxamide.

- Substituents: Dual chlorophenyl groups and a methoxyphenyl enhance lipophilicity.

Triarylmethane and Purine Derivatives

Triarylmethanes () Compounds such as T109 (N-[(2-chlorophenyl)diphenylmethyl]aniline) share the 2-chlorophenyl group but lack the quinoline-carboxamide scaffold.

- Physical Properties: Melting points range from 89°C (T94) to 166.7°C (T105) . The target compound’s melting point is unspecified but likely influenced by its rigid quinoline core.

- Synthesis: Triarylmethanes are synthesized via T3-Cl intermediates, whereas quinoline derivatives often require cyclization or palladium-catalyzed coupling.

Purine-Based CB1 Antagonists ()

Examples include Compound 14 (N-{1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-yl}-2-cyclopentylacetamide) .

- Structural Contrast: Purine core vs. quinoline.

- The target compound’s activity is unknown but may differ due to scaffold specificity.

Key Research Findings

- Structural Impact on Activity: Quinoline derivatives (e.g., ) often exhibit enhanced rigidity and binding affinity compared to pyridine or purine analogs .

- Fluorine or methoxy groups () may modulate solubility and metabolic stability .

- Synthesis Strategies : BOP-mediated coupling () and triarylmethane syntheses () highlight methodologies applicable to carboxamide derivatives .

Biological Activity

N-(2-chlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide is a synthetic compound belonging to the quinoline family, which has gained attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a quinoline core with various substituents that influence its biological properties.

Anticancer Activity

Research indicates that compounds within the quinoline class, including this compound, exhibit significant anticancer properties. The mechanism of action often involves inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation.

Case Studies

- In Vitro Studies : A series of 2-phenylquinoline-4-carboxamide derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including HeLa and A549. Among these, certain derivatives showed potent cytotoxic activity with IC50 values indicating strong efficacy against specific cancer types .

- Mechanism of Action : One study highlighted the development of an HDAC3 selective inhibitor derived from quinoline structures, demonstrating potent anticancer activity through targeted inhibition of cancer cell growth pathways .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Quinoline derivatives are known to exhibit activity against a range of bacterial strains.

Research Findings

- Antibacterial Efficacy : A study evaluated various quinoline derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the structure significantly enhanced antibacterial potency. For instance, compounds with higher lipophilicity displayed superior activity against Staphylococcus aureus and Escherichia coli .

- Structure-Activity Relationship (SAR) : The SAR studies demonstrated that specific substituents on the quinoline core could enhance both antibacterial and anticancer activities. For example, variations such as the introduction of chlorine or methyl groups were found to optimize the biological profile of these compounds .

Comparative Analysis of Quinoline Derivatives

To better understand the biological activity of this compound, a comparison with related compounds is useful.

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-Phenylquinoline-4-carboxylic acid | Contains a carboxylic acid instead of an amide | Anticancer activity | Lacks halogen substitution |

| N-(3-acetyl-2-methyl-4-phenylquinolin-6-yl)-2-amino-5-chloro-3-methylbenzamide | Contains acetyl group | Antibacterial properties | Different substitution pattern |

| N-(3-dimethylaminopropyl)-2-(2-(3-(4-methylpiperazin-1-yl)propanamido)phenyl)quinoline-4-carboxamide | Includes piperazine moiety | Enhanced bioactivity against specific targets | Complex substituent increases solubility |

Q & A

Basic Research Questions

Q. What are the key synthetic routes and challenges for preparing N-(2-chlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide?

- Methodology :

- Step 1 : Start with a quinoline-4-carboxylic acid scaffold. Introduce the 6-methyl group via Friedländer synthesis using acetylacetone and aniline derivatives under acidic conditions.

- Step 2 : Functionalize the 2-position with a phenyl group via Suzuki-Miyaura cross-coupling, using Pd catalysts and aryl boronic acids .

- Step 3 : Attach the N-(2-chlorophenyl) carboxamide moiety via amide coupling (e.g., EDC/HOBt activation) under inert atmosphere to avoid hydrolysis .

- Challenges : Steric hindrance at the 2- and 6-positions may reduce coupling efficiency. Optimize reaction time and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄).

Q. How can the purity and structural identity of this compound be validated?

- Methodology :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error.

- NMR Spectroscopy : Use ¹H/¹³C NMR to resolve substituent positions. For example, the 2-phenyl group shows deshielded aromatic protons at δ 7.5–8.0 ppm .

- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients.

Q. What spectroscopic techniques are critical for characterizing its solid-state properties?

- Methodology :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., DCM/hexane). Use SHELXL for refinement to resolve bond lengths/angles (e.g., C-Cl bond: ~1.74 Å) .

- Powder XRD : Compare experimental and simulated patterns to detect polymorphs.

- FT-IR : Confirm amide C=O stretch at ~1650 cm⁻¹ and quinoline ring vibrations at ~1600 cm⁻¹ .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s conformation?

- Methodology :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Structure Solution : Employ SHELXD for phase problem resolution and SHELXL for refinement. Analyze torsion angles (e.g., dihedral angle between quinoline and 2-phenyl: ~15°) .

- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess disorder in the chlorophenyl group .

Q. What computational strategies predict its binding affinity for biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina with a homology-modeled kinase domain (e.g., EGFR). Prioritize π-π stacking between quinoline and Phe residues.

- MD Simulations : Run 100 ns trajectories in GROMACS to evaluate stability of the ligand-protein complex. Monitor RMSD (<2 Å for stable binding) .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to compute electrostatic potential maps for reactivity analysis .

Q. How do structural modifications at the 6-methyl or 2-phenyl positions alter bioactivity?

- Methodology :

- SAR Study : Synthesize analogs (e.g., 6-ethyl, 2-naphthyl) and compare IC₅₀ values in cytotoxicity assays.

- Data Contradiction Analysis : If 6-methyl enhances activity but 2-phenyl reduces solubility, use logP calculations (e.g., ClogP ~4.2) to balance lipophilicity .

- Crystallographic Comparison : Overlay SCXRD structures to identify steric clashes or improved hydrogen bonding (e.g., with 6-fluoro substitution) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodology :

- Process Analytical Technology (PAT) : Implement in-line FT-IR to monitor amide coupling efficiency.

- DoE Optimization : Vary temperature (60–100°C), solvent (DMF vs. THF), and catalyst to identify robust conditions.

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization to ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.